molecular formula [13C]C12H16FN3O9PD3 B602731 索非布韦杂质 (GS-566500)-13C-d3 CAS No. 1256490-46-6

索非布韦杂质 (GS-566500)-13C-d3

货号 B602731
CAS 编号: 1256490-46-6
分子量: 415.29
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sofosbuvir Impurity (GS-566500)-13C-d3 is an impurity of Sofosbuvir . Sofosbuvir is a NS5B inhibitor used for the treatment of hepatitis C . It is a nucleoside analog that contains uridine and alanine groups in its structure .


Molecular Structure Analysis

GS-566500 is a nucleoside analog that contains uridine and alanine groups in its structure . The molecular formula is C13H19FN3O9P .


Physical And Chemical Properties Analysis

GS-566500 is a white solid with a relative molecular mass of about 529.4g/mol . The molecular formula is C13H19FN3O9P .

科学研究应用

  1. 药代动力学和代谢:索非布韦(GS-566500-13C-d3 是其杂质)的研究重点在于其在治疗丙型肝炎中的药代动力学和代谢特性。关键研究集中在索非布韦及其代谢物(包括 GS-566500-13C-d3)的吸收、分布、代谢和排泄 (ADME) (Kirby et al., 2015).

  2. 抗病毒活性和病毒动力学:对索非布韦的研究表明,它能有效抑制丙型肝炎病毒 (HCV) RNA 聚合酶 NS5B。研究已使用 GS-566500-13C-d3 来了解该药物的抗病毒活性和病毒载量减少的动力学 (Guedj et al., 2014).

  3. 药物-药物相互作用:研究还探讨了涉及索非布韦及其杂质(包括 GS-566500-13C-d3)的潜在药物-药物相互作用。这些研究对于确定安全有效的丙型肝炎联合疗法至关重要 (Li et al., 2020).

  4. 临床药理学:研究索非布韦(包括其杂质)的药理学特征,以了解其作用机制、剂量优化和潜在的不良反应。这些信息有助于为丙型肝炎制定更有效的治疗方案 (Rodríguez-Torres et al., 2013).

  5. 在治疗方案中的作用:研究表明,索非布韦及其杂质(包括 GS-566500-13C-d3)是各种丙型肝炎治疗方案的组成部分,对它们的有效性有很大贡献 (Lawitz et al., 2013).

  6. 药物遗传学:了解索非布韦的药物遗传学(包括 GS-566500-13C-d3)对于预测患者反应和制定个性化治疗计划非常重要。研究调查了基因变异如何影响药物的代谢和功效 (Cusato et al., 2022).

作用机制

Target of Action

Sofosbuvir Impurity (GS-566500)-13C-d3 is an impurity of Sofosbuvir , which is a potent inhibitor of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for viral replication, making it a primary target for antiviral treatment .

Mode of Action

As an inhibitor of the HCV NS5B polymerase, Sofosbuvir and its impurities work by blocking the enzymatic function of the polymerase, thereby preventing the replication of the virus

Biochemical Pathways

GS-331007 was identified as the primary analyte of interest for clinical pharmacology studies as it accounted for >90% of systemic drug-related material exposure . The metabolic activation pathway of Sofosbuvir involves sequential hydrolysis of the carboxyl ester moiety catalyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1) to form GS-566500 (intermediate metabolite) .

Pharmacokinetics

Sofosbuvir and its metabolites exhibit linear pharmacokinetics with minimal accumulation upon multiple dosing . Compared to healthy subjects, HCV-infected patients had modestly lower (39%) GS-331007 area under the plasma concentration–time curve (AUC) and higher Sofosbuvir AUC (60%) . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The inhibition of the HCV NS5B polymerase by Sofosbuvir results in the prevention of viral replication, leading to a decrease in the viral load in the body . This can lead to the clearance of the virus from the body, effectively treating the HCV infection .

Action Environment

Sofosbuvir has a low propensity for clinically significant drug interactions with common concomitant medications used by HCV-infected patients .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sofosbuvir Impurity (GS-566500)-13C-d3 involves the incorporation of three deuterium atoms into the molecule at specific positions. This can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Sofosbuvir Impurity (GS-566500)", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve Sofosbuvir Impurity (GS-566500) in D2O and add NaBH4 as a reducing agent.", "Step 2: Allow the reaction to proceed for several hours until complete reduction of the ketone group is achieved.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Dry the organic layer and evaporate the solvent to obtain the reduced product.", "Step 5: Dissolve the reduced product in D2O and add D2 gas under pressure.", "Step 6: Allow the reaction to proceed for several hours until three deuterium atoms are incorporated into the molecule.", "Step 7: Quench the reaction with water and extract the product with an organic solvent.", "Step 8: Dry the organic layer and evaporate the solvent to obtain Sofosbuvir Impurity (GS-566500)-13C-d3." ] }

CAS 编号

1256490-46-6

分子式

[13C]C12H16FN3O9PD3

分子量

415.29

纯度

> 95%

数量

Milligrams-Grams

相关CAS编号

1233335-78-8 (unlabelled)

同义词

(2S)-2-(((((2R,3R,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)amino)propanoic-13CD3 Acid;  O-Desisopropyl O-Desphenyl Sofosbuvir-13C,D3;  PSI 352707-13C,D3

标签

Sofosbuvir Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。